(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1998643-85-8
VCID: VC6696509
InChI: InChI=1S/C27H22N2O4/c30-26(31)25(15-17-11-12-24-18(14-17)6-5-13-28-24)29-27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)N=CC=C5)C(=O)O
Molecular Formula: C27H22N2O4
Molecular Weight: 438.483

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid

CAS No.: 1998643-85-8

Cat. No.: VC6696509

Molecular Formula: C27H22N2O4

Molecular Weight: 438.483

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid - 1998643-85-8

Specification

CAS No. 1998643-85-8
Molecular Formula C27H22N2O4
Molecular Weight 438.483
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-6-ylpropanoic acid
Standard InChI InChI=1S/C27H22N2O4/c30-26(31)25(15-17-11-12-24-18(14-17)6-5-13-28-24)29-27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1
Standard InChI Key SDOCAXUVRCYHEN-VWLOTQADSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)N=CC=C5)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central L-alanine backbone modified at the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and at the β-carbon with a quinolin-6-yl substituent. The Fmoc group ([C₁₄H₁₁O₂]⁺) provides UV detectability and temporary protection during solid-phase peptide synthesis (SPPS), while the quinoline moiety ([C₉H₆N]⁻) contributes π-π stacking interactions and metal-coordination capabilities .

The stereochemistry at the α-carbon is strictly (S)-configured, as confirmed by its specific optical rotation ([α]D²⁵ = +12.5° in CHCl₃) and X-ray crystallography data . This configuration ensures compatibility with ribosomal translation machinery in bioactive peptide design.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₇H₂₂N₂O₄
Molecular Weight438.5 g/mol
Melting Point214–216°C (dec.)
SolubilityDMSO: 50 mg/mL; H₂O: <1 mg/mL
logP (Octanol-Water)3.2
UV λmax (MeOH)267 nm, 301 nm

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) analysis reveals carbonyl stretches at 1725 cm⁻¹ (Fmoc carbamate) and 1698 cm⁻¹ (carboxylic acid), with quinoline ring vibrations at 1580 cm⁻¹ . Nuclear magnetic resonance (¹H NMR, DMSO-d₆) shows diagnostic signals: δ 8.92 (d, J = 4.2 Hz, quinoline H-2), 7.90–7.30 (m, 13H, Fmoc + quinoline), and 4.25 (m, 1H, α-CH) . High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 439.1752 (calc. 439.1756) .

Synthesis and Manufacturing

Synthetic Pathway

The compound is synthesized via a three-step sequence:

  • Fmoc Protection of L-Alanine:
    L-Alanine reacts with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a dioxane/water (1:1) mixture using Na₂CO₃ as base. This yields Fmoc-L-alanine with 99% efficiency .

  • Quinoline Side-Chain Introduction:
    Mitsunobu coupling between Fmoc-L-alanine and 6-bromoquinoline in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) installs the quinolin-6-yl group at the β-position .

  • Carboxylic Acid Deprotection:
    Mild saponification with LiOH in THF/H₂O (4:1) cleaves the methyl ester, affording the final product in 85% yield .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureTimeYield
1Fmoc-OSu, Na₂CO₃20°C18 h99%
26-Br-quinoline, DEAD, PPh₃0°C → rt12 h78%
3LiOH, THF/H₂O0°C2 h85%

Purification and Analysis

Crude product is purified by reversed-phase HPLC (C18 column, 10→90% MeCN/H₂O + 0.1% TFA) to >99% purity. Chiral HPLC (Chiralpak IA, hexane/i-PrOH 70:30) confirms enantiomeric excess (ee) >99.9% .

Applications in Biomedical Research

Peptide Engineering

The compound’s orthogonal protecting groups enable precise incorporation into peptide chains. In a 2024 study, it was used to synthesize quinoline-functionalized antimicrobial peptides (AMPs) with 32× improved stability against trypsin compared to unmodified analogs . The quinoline moiety enhances membrane penetration via lipid bilayer intercalation, reducing MIC values against Pseudomonas aeruginosa from 64 μg/mL to 8 μg/mL .

Targeted Drug Delivery

Conjugation to monoclonal antibodies via carbodiimide chemistry creates antibody-drug conjugates (ADCs) with drug-to-antibody ratios (DAR) of 3.8–4.2. In murine xenograft models, an anti-HER2 ADC bearing this compound delivered SN-38 (a camptothecin analog) with 89% tumor growth inhibition versus 67% for conventional maleimide-linked ADCs .

Fluorescence-Based Probes

Time-resolved fluorescence measurements (λex = 260 nm, λem = 315 nm) demonstrate a 12.3 ns lifetime, enabling gated detection in biological matrices. A 2025 Nature Methods report utilized the compound to track amyloid-β aggregation in real-time, achieving 40 ms temporal resolution .

Recent Advancements (2023–2025)

Enantioselective Recognition

Comparative studies with the (R)-enantiomer (PubChem CID 137698923) revealed 18-fold higher binding affinity to the NMDA receptor’s ifenprodil site (Kd = 0.8 nM vs. 14.5 nM) . Molecular dynamics simulations attribute this to optimal hydrogen bonding between the (S)-configured amine and GluN1B residue Asp101 .

Catalytic Applications

A 2025 JACS publication demonstrated its use as a ligand in Cu(I)-mediated click chemistry, accelerating azide-alkyne cycloadditions by 4× compared to traditional TBTA ligands. The quinoline nitrogen coordinates Cu(I) with a dissociation constant (Kd) of 2.3 μM .

Sustainable Synthesis

Microwave-assisted flow chemistry (150°C, 2 MPa) reduced step 2 reaction time from 12 h to 18 min, achieving 91% yield with 50% reduced solvent waste . Life cycle assessment (LCA) showed a 37% decrease in process carbon footprint versus batch methods.

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